molecular formula C18H20N2O4 B14646498 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)- CAS No. 54946-24-6

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-

Cat. No.: B14646498
CAS No.: 54946-24-6
M. Wt: 328.4 g/mol
InChI Key: ZSOMRRRVYGRIMH-UHFFFAOYSA-N
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Description

“1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as dioxo and piperidinyl moieties through specific reagents and conditions.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

“1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Utilized in the study of biological pathways and mechanisms.

    Drug Development: Investigated for potential therapeutic properties.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs targeting specific diseases.

Industry

    Materials Science: Application in the development of new materials with unique properties.

    Chemical Manufacturing: Used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of “1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar structural features.

    Piperidine Derivatives: Compounds containing the piperidine ring.

Uniqueness

“1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

54946-24-6

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2,6-dioxo-1-pentylpiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O4/c1-2-3-6-11-19-15(21)10-9-14(18(19)24)20-16(22)12-7-4-5-8-13(12)17(20)23/h4-5,7-8,14H,2-3,6,9-11H2,1H3

InChI Key

ZSOMRRRVYGRIMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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